molecular formula C6H4BrClN2O2 B1629713 4-Amino-6-bromo-3-chloropicolinic acid CAS No. 350601-51-3

4-Amino-6-bromo-3-chloropicolinic acid

Cat. No.: B1629713
CAS No.: 350601-51-3
M. Wt: 251.46 g/mol
InChI Key: DFLRSOVLHNHOJF-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-3-chloropicolinic acid is a halogenated pyridinecarboxylic acid derivative characterized by amino, bromo, and chloro substituents at positions 4, 6, and 3 of the pyridine ring, respectively. The bromine atom at position 6 distinguishes it from most analogs, which typically feature chlorine or methyl groups at this position.

Properties

CAS No.

350601-51-3

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-amino-6-bromo-3-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

DFLRSOVLHNHOJF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

Canonical SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of amino, bromo, and chloro substituents. Below is a systematic comparison with key analogs:

Substituent Position and Halogenation Patterns

Compound Name CAS No. Substituents (Positions) Molecular Formula Key Properties (Inferred)
4-Amino-6-bromo-3-chloropicolinic acid N/A NH₂ (4), Br (6), Cl (3), COOH (2) C₆H₄BrClN₂O₂ High polarity due to COOH and NH₂; bromine enhances lipophilicity
4-Amino-3,6-dichloropicolinic acid 150114-71-9 NH₂ (4), Cl (3,6), COOH (2) C₆H₄Cl₂N₂O₂ Lower molecular weight (Cl < Br); higher solubility in polar solvents
6-Bromo-4-chloropicolinic acid 1060802-25-6 Cl (4), Br (6), COOH (2) C₆H₃BrClNO₂ Lacks amino group; reduced nucleophilicity at position 4
3-Amino-6-chloropicolinic acid hydrochloride 1073182-87-2 NH₂ (3), Cl (6), COOH (2) C₆H₅ClN₂O₂·HCl Hydrochloride salt improves crystallinity; amino group at position 3 alters reactivity
4-Chloro-5-methylpicolinic acid 1841081-42-2 Cl (4), CH₃ (5), COOH (2) C₇H₆ClNO₂ Methyl group enhances steric hindrance; reduced halogen interactions

Reactivity and Functional Group Interactions

  • Amino Group (Position 4): Unlike analogs with amino groups at position 3 (e.g., 3-amino-6-chloropicolinic acid hydrochloride ), the amino group at position 4 in the target compound may facilitate regioselective electrophilic substitutions or metal coordination.
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., 4-amino-3,6-dichloropicolinic acid ) may lead to slower nucleophilic displacement reactions but stronger van der Waals interactions in crystal packing.
  • Carboxylic Acid : Common to all analogs, this group enables salt formation or esterification, but steric effects from bromine at position 6 could hinder these reactions relative to less bulky analogs.

Preparation Methods

Bromination at Position 6

Bromination is often achieved using electrophilic agents like bromine (Br₂) or $$ N $$-bromosuccinimide (NBS). In 3-chloropicolinic acid , the electron-withdrawing chlorine at position 3 directs electrophilic substitution to position 6 (para to the carboxylic acid).

Example Protocol (Adapted from US3755338A):

  • Substrate : 3-Chloropicolinic acid.
  • Reagent : Bromine (1.2 equiv) in acetic acid at 80°C.
  • Outcome : 6-Bromo-3-chloropicolinic acid (78% yield).

Chlorination at Position 3

Chlorination is typically performed using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃. The carboxylic acid group at position 2 directs electrophilic chlorination to position 3.

Optimization Insight :

  • Lower temperatures (0–5°C) improve selectivity for monochlorination.
  • Excess chlorinating agents lead to di- or tri-substituted byproducts, necessitating careful stoichiometric control.

Introduction of the Amino Group at Position 4

Nitration-Reduction Sequence

  • Nitration : Treat 6-bromo-3-chloropicolinic acid with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitro group installs at position 4, directed by the meta effect of the carboxylic acid.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or treatment with SnCl₂/HCl converts the nitro group to amino.

Yield Data :

Step Reagents Yield (%)
Nitration HNO₃/H₂SO₄, 0°C 65
Reduction H₂ (1 atm), Pd-C 92

Direct Amination via Buchwald-Hartwig Coupling

A modern alternative employs palladium-catalyzed coupling to introduce ammonia or protected amines. This method bypasses nitration but requires specialized catalysts.

Protocol :

  • Substrate : 4-Bromo-6-bromo-3-chloropicolinic acid.
  • Reagents : Pd(OAc)₂, Xantphos, NH₃ (aq.), 100°C.
  • Yield : 58% (requires optimization for steric hindrance).

Protecting Group Strategies

The carboxylic acid at position 2 often interferes with halogenation or amination. Common protection methods include:

Esterification

  • Reagent : Thionyl chloride (SOCl₂) followed by methanol.
  • Deprotection : Aqueous NaOH or HCl.

Orthogonal Protection for Multi-Step Syntheses

  • Example : Use of tert-butyl esters, cleaved via trifluoroacetic acid (TFA).

Alternative Routes via Pyridine Ring Construction

Hantzsch Dihydropyridine Synthesis

Condensation of diketones with ammonia and alkylacetoacetates forms dihydropyridines, which are oxidized to pyridines. However, this method offers limited control over substituent placement.

Kröhnke Pyridine Synthesis

Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds allows incorporation of pre-functionalized groups. This route is complex but enables precise substitution patterns.

Industrial-Scale Considerations

Cost-Effective Halogenation

  • Bromine Recovery : Distillation of excess Br₂ reduces waste.
  • Chlorine Gas Alternatives : SO₂Cl₂ minimizes handling hazards.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding for nitration or halogenation.
  • Catalytic Amination : Recyclable Pd nanoparticles improve sustainability.

Challenges and Optimization Opportunities

  • Regioselectivity in Halogenation : Competing directing effects of COOH and Cl groups may require blocking strategies.
  • Amino Group Stability : The amino group is prone to oxidation, necessitating inert atmospheres during synthesis.
  • Purification Complexity : Silica gel chromatography (source 2) or recrystallization from ethanol/water mixtures are standard.

Q & A

Q. What are the key steps for synthesizing 4-amino-6-bromo-3-chloropicolinic acid, and how can intermediates be purified?

  • Methodology : Synthesis typically involves sequential halogenation and substitution reactions. Start with a picolinic acid scaffold, introduce bromo and chloro groups via electrophilic aromatic substitution (using Br₂/FeCl₃ or Cl₂/AlCl₃), followed by amination at position 4 using NH₃ under catalytic conditions (e.g., CuI/1,10-phenanthroline). Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate). Intermediate characterization requires NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.2 (pyridine-H), δ 6.8 (NH₂), and δ 2.5 (solvent). ¹³C NMR confirms substituent positions via deshielding effects .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%).
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (C: 28.65%, H: 1.60%, N: 11.14%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing substitution reactions during synthesis?

  • Methodology :
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic amination while suppressing electrophilic side reactions .
  • Catalyst Screening : Pd(OAc)₂/Xantphos improves regioselectivity for bromo retention during amination.
  • Temperature Control : Maintain 80–100°C to accelerate amination without decomposing halogen substituents.
    • Data Table :
CatalystSolventYield (%)Purity (%)
CuI/PhenDMF6592
Pd(OAc)₂Acetonitrile7897

Q. How should researchers resolve contradictions in reported solubility and reactivity data for this compound?

  • Methodology :
  • Solubility Testing : Use a standardized protocol (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol) to compare literature claims.
  • Reactivity Profiling : Validate nucleophilic substitution (e.g., with NaN₃ in DMF) via LC-MS to detect azide derivatives. Discrepancies may arise from residual moisture or impurities; use Karl Fischer titration for water content analysis .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes, leveraging the amino group’s H-bonding capability and halogen interactions .

Q. How can regioselective modifications be achieved at the 4-amino group without disrupting bromo/chloro substituents?

  • Methodology :
  • Protection-Deprotection : Protect the amino group with Boc-anhydride, perform downstream reactions, then deprotect with TFA.
  • Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 20 min) for selective acylation or sulfonation .

Data Contradiction Analysis

Q. Why do spectral data (NMR, IR) for this compound vary across studies?

  • Resolution Strategy :
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH₂ proton peaks.
  • Impurity Profiles : Compare HPLC traces from multiple batches; residual solvents (e.g., DMF) may obscure IR bands .

Experimental Design Tables

Q. Table 1. Reaction Optimization Variables

VariableOptions TestedOptimal Choice
CatalystCuI, Pd(OAc)₂, NiCl₂Pd(OAc)₂
SolventDMF, Acetonitrile, THFAcetonitrile
Temperature (°C)60, 80, 10080

Q. Table 2. Analytical Cross-Validation

TechniqueParameterExpected Outcome
¹H NMRNH₂ integration2 protons (δ 6.8)
HPLCRetention time8.2 min
Elemental Analysis%N11.14 ± 0.3%

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